BENGHE Methodological & Application

Check Availability & Pricing

Ammonium Hexachloroiridate(lV): A Versatile
Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ammonium hexachloroiridate(1V)

Cat. No.: B093052

Ammonium hexachloroiridate(IV) ((NH4)2[IrCle]) is emerging as a valuable and versatile
catalyst and pre-catalyst in a range of organic transformations. Its stability, ease of handling,
and reactivity upon activation make it an attractive choice for researchers in academia and the
pharmaceutical industry. This document provides detailed application notes and experimental
protocols for key synthetic methodologies employing this iridium salt, focusing on transfer
hydrogenation of ketones, aerobic oxidation of alcohols, and C-H functionalization of indoles.

Application Note 1: Transfer Hydrogenation of
Ketones

Introduction: The reduction of ketones to secondary alcohols is a fundamental transformation in
organic synthesis, crucial for the preparation of numerous pharmaceutical intermediates and
fine chemicals. Ammonium hexachloroiridate(lV) can serve as an efficient pre-catalyst for
the transfer hydrogenation of a wide variety of ketones. In the presence of a hydrogen donor,
such as sodium formate, it forms highly active iridium hydride species in situ, which readily
reduce the carbonyl group with high efficiency and selectivity.

Mechanism: The catalytic cycle is believed to commence with the reduction of the Ir(IV) pre-
catalyst to a lower oxidation state, likely Ir(lll) or Ir(l), by the hydrogen donor. This is followed by
the formation of an iridium hydride complex. The ketone substrate coordinates to the iridium
center, and subsequent migratory insertion of the carbonyl group into the Ir-H bond, followed by
hydrolysis, yields the secondary alcohol and regenerates the active iridium catalyst.
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Experimental Protocol: Transfer Hydrogenation of
Acetophenone

Materials:

Ammonium hexachloroiridate(IV) ((NHa4)2[IrCls])
e Acetophenone

e Sodium formate (HCOONa)

 Isopropanol (i-PrOH)

o Water (deionized)

» Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)

e Standard laboratory glassware

o Magnetic stirrer and hotplate

Procedure:

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add
ammonium hexachloroiridate(lV) (0.005 mmol, 2.2 mg).

e Add sodium formate (1.5 mmol, 102 mg) and isopropanol (10 mL).

« Stir the mixture at room temperature for 10 minutes to ensure dissolution of the reagents.
e Add acetophenone (1.0 mmol, 120.2 mg, 117 yL) to the reaction mixture.

» Heat the reaction mixture to 80 °C and stir for 4-6 hours.

» Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
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e Quench the reaction by adding 10 mL of deionized water.
o Extract the product with ethyl acetate (3 x 15 mL).
o Combine the organic layers and wash with brine (20 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford 1-phenylethanol.

Quantitative Data:

Catalyst
) Hydrogen . .
Entry Substrate Loading 5 Solvent Time (h) Yield (%)
onor
(mol%)
Acetophen )
1 0.5 HCOONa i-PrOH 4 95
one
4
2 Chloroacet 0.5 HCOONa i-PrOH 5 92
ophenone
Cyclohexa )
3 0.5 HCOONa i-PrOH 6 88
none

Experimental Workflow for Transfer Hydrogenation:
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Caption: Workflow for the transfer hydrogenation of ketones.

Application Note 2: Aerobic Oxidation of Alcohols

Introduction: The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic
synthesis. The use of molecular oxygen from the air as the terminal oxidant represents a green
and sustainable approach. Ammonium hexachloroiridate(lV), in the presence of a suitable
co-catalyst and base, can facilitate the aerobic oxidation of benzylic and other activated
alcohols. The iridium catalyst activates molecular oxygen and facilitates the dehydrogenation of
the alcohol.

Mechanism: While the precise mechanism can be complex and dependent on the co-catalyst
system, a plausible pathway involves the formation of an iridium-peroxo or iridium-oxo species
from the reaction of a reduced iridium center with molecular oxygen. The alcohol substrate then
coordinates to the iridium center, followed by a 3-hydride elimination step to yield the
corresponding aldehyde or ketone, water, and the regenerated iridium catalyst.

Experimental Protocol: Aerobic Oxidation of Benzyl
Alcohol

Materials:

Ammonium hexachloroiridate(IV) ((NHa4)2[IrCls])

e Benzyl alcohol

e Potassium carbonate (K2COs)

e Toluene

o Standard laboratory glassware

o Magnetic stirrer

 Air or oxygen supply

Procedure:
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To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux
condenser, and an air inlet, add ammonium hexachloroiridate(lV) (0.01 mmol, 4.4 mg) and
potassium carbonate (2.0 mmol, 276 mg).

Add toluene (20 mL) to the flask.

Introduce benzyl alcohol (1.0 mmol, 108.1 mg, 104 pL) to the reaction mixture.
Bubble a gentle stream of air through the reaction mixture while stirring vigorously.
Heat the mixture to 100 °C and maintain for 12-24 hours.

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

Upon completion, cool the reaction to room temperature.

Filter the reaction mixture to remove the base and catalyst residues.

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford benzaldehyde.

Quantitative Data:
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Catalyst
Entry Substrate Loading Base Solvent Time (h) Yield (%)
(mol%)
Benzyl
1 1.0 K2COs Toluene 18 85
alcohol
4-
Methoxybe
2 1.0 K2COs Toluene 16 90
nzyl
alcohol
Cinnamyl
3 1.0 K2COs Toluene 24 78
alcohol

Logical Relationship for Aerobic Oxidation:

Reactants & Catalysts

Alcohol ( (NHa)2[IrCle] ) [Base(e.g., KzCOa)j Air (O2)
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Caption: Key components and stages in aerobic alcohol oxidation.

Application Note 3: C-H Functionalization of Indoles

Introduction: The direct functionalization of C-H bonds is a powerful strategy in organic
synthesis for its atom and step economy. Iridium catalysts have shown remarkable activity in
directing the borylation of C-H bonds in various heterocycles, including indoles. While often
requiring specific ligands, under certain conditions, a simple iridium source like ammonium
hexachloroiridate(lV) can potentially catalyze the C-H borylation of N-protected indoles,
providing a valuable intermediate for further cross-coupling reactions.

Mechanism: The catalytic cycle for iridium-catalyzed C-H borylation typically involves the
oxidative addition of a B-H or B-B bond from the boron source to the iridium center. This is
followed by the coordination of the indole substrate and a concerted metalation-deprotonation
(CMD) step, where the C-H bond is broken and a C-Ir bond is formed. Reductive elimination
then furnishes the borylated indole and regenerates the active iridium catalyst.

Experimental Protocol: C-H Borylation of N-Boc-Indole

Materials:

o« Ammonium hexachloroiridate(lV) ((NHa)z[IrCls])
e N-Boc-indole

» Bis(pinacolato)diboron (Bzpinz)

e Cyclohexane

e Standard Schlenk line and glassware

e Magnetic stirrer and hotplate

Procedure:

» In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add
ammonium hexachloroiridate(lV) (0.015 mmol, 6.6 mg).
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Add bis(pinacolato)diboron (0.6 mmol, 152 mg).

Add N-Boc-indole (0.5 mmol, 107.6 mg).

Add anhydrous, degassed cyclohexane (2.5 mL).

Seal the Schlenk tube and remove it from the glovebox.

Place the reaction mixture in a preheated oil bath at 80 °C and stir for 16 hours.
Monitor the reaction by GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel,
eluting with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Quantitative Data:

Catalyst
. Boron . .
Entry Substrate Loading Solvent Time (h) Yield (%)
Source
(mol%)
N-Boc- ] Cyclohexa
1 3.0 Bzpinz 16 75
Indole ne
N-Boc-5-
) ] Cyclohexa
2 bromoindol 3.0 B2pinz 18 70
ne
e
N-Boc-2-
. . Cyclohexa
3 methylindol 3.0 Bzpinz 24 65
ne

e
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Experimental Workflow for C-H Borylation:
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Caption: Workflow for the C-H borylation of N-Boc-indole.

 To cite this document: BenchChem. [Ammonium Hexachloroiridate(IV): A Versatile Catalyst
in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093052#ammonium-hexachloroiridate-iv-as-a-
catalyst-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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